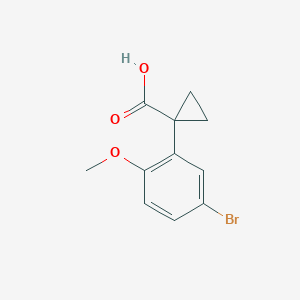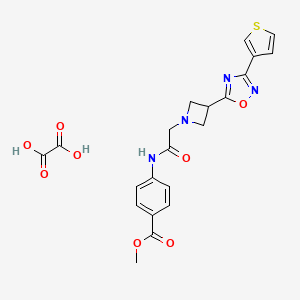
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pivalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pivalamide, also known as FMEP, is a chemical compound that has gained significant attention in the field of scientific research. It is a pivaloyloxymethyl (POM) prodrug of Furanmethanethiol (FMT), which is a potent antioxidant and anti-inflammatory agent. FMEP is synthesized by the reaction of FMT with pivaloyl chloride and 2-methoxyethylamine.
作用机制
The mechanism of action of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pivalamide is not fully understood. However, it is believed to exert its antioxidant and anti-inflammatory effects by scavenging reactive oxygen species (ROS) and inhibiting the production of pro-inflammatory cytokines. N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pivalamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of antioxidant and detoxification responses.
Biochemical and Physiological Effects:
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pivalamide has been shown to have several biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pivalamide has also been shown to reduce the levels of lipid peroxidation and protein carbonylation, which are markers of oxidative stress. In addition, N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pivalamide has been found to improve mitochondrial function and reduce apoptosis in neuronal cells.
实验室实验的优点和局限性
One of the advantages of using N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pivalamide in lab experiments is its potent antioxidant and anti-inflammatory properties. It can be used to study the effects of oxidative stress and inflammation on various cell types. However, one of the limitations of using N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pivalamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pivalamide. One area of research is the development of more water-soluble formulations of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pivalamide for in vivo studies. Another area of research is the investigation of the potential neuroprotective effects of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pivalamide in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the role of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pivalamide in modulating the gut microbiome and its potential use in the treatment of inflammatory bowel disease is an area of research that warrants further investigation.
合成方法
The synthesis of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pivalamide involves the reaction of FMT with pivaloyl chloride and 2-methoxyethylamine in the presence of a base such as triethylamine. The reaction is carried out in anhydrous conditions and the product is purified by column chromatography. The yield of the reaction is typically around 50%.
科学研究应用
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pivalamide has been extensively studied for its potential therapeutic applications. It has been found to have antioxidant, anti-inflammatory, and neuroprotective effects. N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pivalamide has been shown to protect against oxidative stress-induced cell death in various cell types, including neuronal cells. It has also been found to reduce inflammation in animal models of arthritis and colitis.
属性
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)12(15)14(6-8-16-4)9-11-5-7-17-10-11/h5,7,10H,6,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQIWDOESSBGEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N(CCOC)CC1=COC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pivalamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,6-Bis(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2587916.png)

![N'-[(Z)-(4-fluorophenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide](/img/structure/B2587918.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2587921.png)

![5-amino-2-{[4-(trifluoromethoxy)phenyl]carbonyl}-1,2-oxazol-3(2H)-one](/img/structure/B2587923.png)

![N-(2-ethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2587929.png)
![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2587930.png)

![7-Amino-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride](/img/structure/B2587933.png)

![2-bromo-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2587936.png)
![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2587939.png)